2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide
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Overview
Description
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H7NO4 This compound is characterized by the presence of a pyridine ring substituted with carboxyl, hydroxyl, and methyl groups, as well as an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide typically involves the oxidation of 2-Carboxy-4-hydroxy-3-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
- Dissolve 2-Carboxy-4-hydroxy-3-methylpyridine in an appropriate solvent, such as acetic acid.
- Add hydrogen peroxide to the solution.
- Maintain the reaction mixture at a controlled temperature, typically around 50-60°C, for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial methods may employ alternative oxidizing agents or catalysts to improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, amines, and alcohols under appropriate conditions.
Major Products
Oxidation: More oxidized pyridine derivatives.
Reduction: 2-Carboxy-4-hydroxy-3-methylpyridine.
Substitution: Esters, amides, and other functionalized pyridine derivatives.
Scientific Research Applications
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Carboxy-4-hydroxy-3-methylpyridine
- 2-Carboxy-4-hydroxy-3-methylpyridine N-oxide
- 2-Carboxy-4-hydroxy-3-methylpyridine 1,2-dioxide
Uniqueness
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZSJHXJFNTOJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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